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Compound of Interest

Compound Name:
3-chloro-N-(2-methoxy-5-

nitrophenyl)propanamide

CAS No.: 90794-82-4

Cat. No.: B2806219

Get Quote

Q1: What are the primary degradation impurities of Lazertinib, and what causes their

formation? Lazertinib undergoes distinct structural changes under forced degradation

conditions, yielding specific degradation products (DP-1 through DP-5)[4].

Hydrolytic Impurities (Acid/Alkali): Extreme pH conditions catalyze the hydrolysis of the

acrylamide (Michael acceptor) or the methoxy-substituted phenylamide bonds.

Oxidative Impurities (Peroxide): Exposure to oxidative stress primarily targets the electron-

rich morpholine ring and the dimethylamino group, frequently resulting in N-oxide impurities.

Reductive Impurities: Reducing agents can saturate the critical double bond of the

acrylamide moiety, neutralizing the drug's ability to form irreversible covalent bonds with the

EGFR kinase domain.

Q2: What is the optimal chromatographic method for resolving Lazertinib from its degradation

products? A stability-indicating reversed-phase high-performance liquid chromatography (RP-

HPLC) method is required to separate the parent drug from closely eluting impurities[4].
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Causality Check: Lazertinib contains multiple basic nitrogen centers (e.g., pyrazole,

pyrimidine, and dimethylamino groups). Using a highly acidic mobile phase (pH 2.25)

ensures these functional groups remain fully protonated[4]. This suppresses secondary

interactions with residual silanols on the stationary phase, preventing peak tailing and

ensuring sharp resolution.

Q3: How do polymorphic forms of Lazertinib affect sample preparation and impurity analysis?

Lazertinib is often synthesized as a methanesulfonate (mesylate) salt[1]. Variations in the

crystallization process can yield different polymorphs or hydrate forms, such as Form A and

Form B[5]. Form A, a specific hydrate crystal form, exhibits exceptionally high equilibrium

solubility (>60 mg/mL in pH 4.0 buffer and water) compared to other forms[5].

Troubleshooting Tip: If you experience erratic retention times, pressure spikes, or sample

precipitation upon injection, verify the polymorphic form of your standard. Ensure that your

sample diluent (e.g., Methanol) is capable of fully dissolving the specific polymorph to

prevent in-column precipitation[4].

Section 2: Data Presentation
Table 1: Forced Degradation Conditions for Lazertinib Impurity Generation
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Degradation
Condition

Stressor Agent
Expected
Degradation
Products

Causality /
Mechanism

Acidic Hydrolysis 0.1N - 1.0N HCl DP-1

Cleavage of amide

linkages; protonation-

driven hydrolysis.

Alkaline Hydrolysis 0.1N - 1.0N NaOH DP-2

Base-catalyzed

nucleophilic attack on

the acrylamide group.

Oxidative Stress 3% - 30% H2O2 DP-3

N-oxidation of the

morpholine or

dimethylamino

moieties.

Reduction Sodium Borohydride DP-4

Saturation of the

Michael acceptor

double bond.

Thermal / Photolytic Heat (60°C) / UV Light DP-5

Radical-mediated

degradation or

thermal cleavage.

Note: Degradation products DP-1 to DP-5 must be verified via LC-MS/MS monitoring the

[M+H]+ ion[4].

Table 2: Validated RP-HPLC Method Parameters for Impurity Resolution
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Parameter Specification

Column
Waters X-Terra RP-18 (150 mm x 4.6 mm, 3.5

µm)[4]

Mobile Phase Acetonitrile : 0.1% Formic Acid (pH 2.25)[4]

Elution Mode Isocratic (50:50 % v/v)[4]

Flow Rate 1.0 mL/min[4]

Detection Wavelength UV at 241 nm[4]

Linearity Range 20 - 120 μg/mL[4]

Section 3: Experimental Protocols & Workflows
Protocol: Self-Validating Isolation and Purification of Lazertinib Impurities This methodology

outlines the preparative workflow for isolating high-purity degradation standards for

toxicological qualification and method validation[3].

Step 1: Degradation Sample Preparation

Weigh 8 mg of Lazertinib reference standard and dissolve in Methanol to a total volume of 10

mL (Stock: 800 µg/mL)[4].

Dilute 1 mL of the stock solution to 10 mL with Methanol to achieve a working concentration

of 80 µg/mL[4].

Apply the desired stressor (e.g., 3% H2O2 for 24 hours at room temperature) to generate the

oxidative impurity (DP-3).

Self-Validation (Mass Balance Check): Neutralize or quench the reaction. Analyze an aliquot

via analytical HPLC to ensure the degradation is between 10% and 30%. Over-degradation

(>30%) risks secondary degradation of the impurities themselves, skewing the impurity

profile.

Step 2: Solid Phase Extraction (SPE) Enrichment
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Condition a C18 SPE cartridge with 5 mL Methanol followed by 5 mL of 0.1% Formic Acid in

water.

Load the neutralized degradation mixture onto the cartridge.

Wash with 5% Acetonitrile in water to elute salts and highly polar artifacts.

Elute the enriched Lazertinib and its primary impurities using 80% Acetonitrile.

Step 3: Preparative HPLC Fractionation

Scale the analytical method (Table 2) to a preparative Waters X-Terra RP-18 column (e.g.,

250 mm x 21.2 mm).

Inject the SPE eluate and run the isocratic mobile phase (Acetonitrile : 0.1% Formic Acid,

50:50 v/v)[4].

Monitor the eluent at 241 nm and collect fractions based on peak thresholding[4].

Step 4: LC-MS/MS Verification & Lyophilization

Analyze a 10 µL aliquot of each collected fraction using UPLC-MS/MS[4].

Confirm the identity of the impurity by evaluating the exact mass shift relative to the

Lazertinib parent [M+H]+ ion[4].

Lyophilize the validated fractions at -50°C under vacuum (<0.1 mbar) for 48 hours to yield

the purified solid impurity standard.

Forced Degradation
(Acid, Base, Peroxide)

Solid Phase Extraction
(Desalting)

 Prep Preparative RP-HPLC
(Isocratic Elution)

 Inject Fraction Collection
(UV 241 nm)

 Elute LC-MS/MS Verification
([M+H]+ Ion)

 Aliquot Lyophilization
(Pure Standard)

 Verify

Click to download full resolution via product page

Step-by-step workflow for the isolation and purification of Lazertinib impurity standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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